3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide
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Overview
Description
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorinated pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Benzylation: The chlorinated pyridine is then subjected to a benzylation reaction with 4-(bromomethyl)phenol in the presence of a base like potassium carbonate, resulting in the formation of the intermediate 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenol.
Etherification: The phenolic intermediate undergoes etherification with 3-(bromomethyl)benzamide in the presence of a suitable base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro or carbonyl groups, employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated pyridine ring, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as a lead molecule in drug discovery. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of drugs.
Industry
Industrially, the compound is used in the synthesis of agrochemicals, particularly herbicides and fungicides, due to its ability to disrupt specific biological pathways in plants and fungi.
Mechanism of Action
The mechanism by which 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the chlorinated pyridine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoic acid
- 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzyl alcohol
Uniqueness
Compared to similar compounds, 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide stands out due to its benzamide moiety, which can form additional hydrogen bonds, enhancing its interaction with biological targets. This makes it a more potent candidate in drug development and other applications.
Properties
IUPAC Name |
3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-18-10-16(21(23,24)25)11-27-19(18)9-13-4-6-17(7-5-13)29-12-14-2-1-3-15(8-14)20(26)28/h1-8,10-11H,9,12H2,(H2,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCESZQAJPXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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